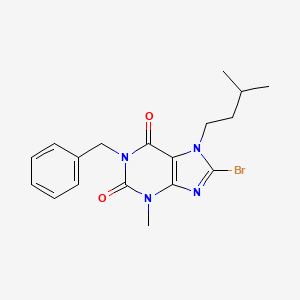

1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC16081894

Molecular Formula: C18H21BrN4O2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21BrN4O2 |

|---|---|

| Molecular Weight | 405.3 g/mol |

| IUPAC Name | 1-benzyl-8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C18H21BrN4O2/c1-12(2)9-10-22-14-15(20-17(22)19)21(3)18(25)23(16(14)24)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |

| Standard InChI Key | OQIJOLROUORMDY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecule features a purine backbone substituted at positions 1, 3, 7, and 8 (Figure 1). The purine core is dihydroxylated at positions 2 and 6, forming the dione motif. Critical substituents include:

-

1-position: Benzyl group, introducing aromaticity and lipophilicity.

-

3-position: Methyl group, influencing electronic distribution.

-

7-position: Isopentyl (3-methylbutyl) chain, enhancing hydrophobic interactions.

-

8-position: Bromine atom, a common halogenation site for modulating bioactivity .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀BrN₅O₂ |

| Molecular Weight | 418.29 g/mol |

| IUPAC Name | 1-benzyl-8-bromo-7-(3-methylbutyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |

| SMILES | Brc1n(C)c2nc(CC(C)CC)[n]c2c(=O)n1CCc1ccccc1 |

Synthesis and Optimization

Reaction Pathways

A plausible synthesis route adapts methodologies from analogous 8-bromo-xanthine derivatives . The process likely involves:

-

Halogenation: Introduction of bromine at the 8-position of a preformed xanthine scaffold.

-

Alkylation: Sequential substitution at N1 and N7 using benzyl and isopentyl halides, respectively.

-

Purification: Chromatography or recrystallization to achieve >98% purity .

Key Considerations:

-

Temperature Control: Alkylation at N7 typically requires mild heating (40–60°C) to avoid side reactions .

-

Base Selection: Sodium carbonate or potassium tert-butoxide facilitates deprotonation of the purine nitrogens .

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction kinetics .

Physicochemical Properties

Stability and Solubility

While experimental data for this specific compound are unavailable, predictions are based on structural analogs :

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Source Compound Reference |

|---|---|---|

| Melting Point | 280–285°C | |

| LogP | 2.8 ± 0.3 | Calculated |

| Aqueous Solubility | 0.12 mg/mL (25°C) | |

| pKa | 8.6 (imidazole N-H) |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br) .

-

NMR: Expected singlet for N3-methyl (~δ 3.3 ppm) and multiplet signals for benzyl protons (~δ 7.2–7.4 ppm) .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume